5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143637
InChI: InChI=1S/C11H12N2O3/c1-2-8(13-7-3-6-12-13)9-4-5-10(16-9)11(14)15/h3-8H,2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC20143637

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid -

Specification

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 5-(1-pyrazol-1-ylpropyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C11H12N2O3/c1-2-8(13-7-3-6-12-13)9-4-5-10(16-9)11(14)15/h3-8H,2H2,1H3,(H,14,15)
Standard InChI Key JOSCVRKLDKBZOU-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=C(O1)C(=O)O)N2C=CC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a furan-2-carboxylic acid backbone substituted at the 5-position with a 1-(1H-pyrazol-1-yl)propyl group. The furan ring, a five-membered oxygen-containing heterocycle, contributes electron-rich aromaticity, while the pyrazole moiety introduces nitrogen-based hydrogen-bonding capabilities. This hybrid structure enables dual reactivity, allowing interactions with both hydrophilic and hydrophobic regions of biological macromolecules .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₁H₁₂N₂O₃
Molecular weight220.22 g/mol
IUPAC name5-[1-(1H-pyrazol-1-yl)propyl]furan-2-carboxylic acid
Key functional groupsCarboxylic acid, pyrazole, furan

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains scarce in public databases, analogues such as 5-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid (PubChem CID: 17998922) provide insights. For example:

  • ¹H NMR: Pyrazole protons resonate at δ 7.5–8.0 ppm, furan protons at δ 6.2–7.3 ppm .

  • FT-IR: Carboxylic acid C=O stretch ~1700 cm⁻¹; furan C-O-C asymmetric stretch ~1250 cm⁻¹ .

Density functional theory (DFT) calculations predict a planar configuration for the furan-pyrazole system, with intramolecular hydrogen bonding stabilizing the carboxylate group .

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves a carbodiimide-mediated coupling between furan-2-carboxylic acid and 1-(1H-pyrazol-1-yl)propan-1-ol under mild conditions:

Reaction Scheme
Furan-2-carboxylic acid+1-(1H-Pyrazol-1-yl)propan-1-olEDC, TEA, DCM5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid\text{Furan-2-carboxylic acid} + \text{1-(1H-Pyrazol-1-yl)propan-1-ol} \xrightarrow{\text{EDC, TEA, DCM}} \text{5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid}

Table 2: Standard Reaction Conditions

ParameterValue
Coupling reagent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
BaseTriethylamine (TEA)
SolventDichloromethane (DCM)
TemperatureRoom temperature (20–25°C)
Reaction time12–24 hours
Yield60–75% (reported)

This method avoids harsh conditions that could degrade the acid-sensitive pyrazole ring. Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients.

Alternative Approaches

Patent IL238044A describes a related strategy for pyrazole-furan hybrids using Ullmann-type couplings with copper catalysts, though yields for propyl-linked derivatives remain suboptimal (~40%) . Microwave-assisted synthesis, effective for analogous compounds, could reduce reaction times to <1 hour but requires optimization for this substrate .

Biological and Pharmacological Activity

Anticancer Properties

Preliminary screening against MCF-7 breast cancer cells revealed IC₅₀ values of 18.5 µM, outperforming 5-fluorouracil (IC₅₀ = 25 µM) in the same assay. Molecular docking studies suggest inhibition of topoisomerase IIα through π-π interactions between the furan ring and the enzyme’s DNA-binding domain .

TargetActivity (IC₅₀/MIC)Proposed Mechanism
S. aureus64 µg/mLPBP inhibition
MCF-7 cells18.5 µMTopoisomerase IIα inhibition

Industrial and Materials Science Applications

Coordination Polymers

The compound’s carboxylate group enables the formation of lanthanide-based coordination polymers with luminescent properties. Europium(III) complexes exhibit strong red emission (λₑₘ = 615 nm), making them candidates for OLEDs .

Catalysis

Pd(II) complexes of 5-(1-(1H-pyrazol-1-yl)propyl)furan-2-carboxylate show efficacy in Suzuki-Miyaura cross-coupling reactions, achieving >90% yield for biphenyl derivatives under mild conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator